molecular formula C18H16N4O B13627964 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Cat. No.: B13627964
M. Wt: 304.3 g/mol
InChI Key: PDAZZZHJGQKZOU-UHFFFAOYSA-N
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Description

2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a complex organic compound that features both oxazole and benzodiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves multi-step organic reactions. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the oxazole motif without the need for protective groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to changes in biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxazole ring and have similar applications in medicinal chemistry.

    Benzodiazole derivatives: These compounds share the benzodiazole ring and are used in various therapeutic applications.

Uniqueness

What sets 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine apart is the combination of both oxazole and benzodiazole rings in a single molecule.

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

2-[6-[3-(1,3-oxazol-2-yl)phenyl]-1H-benzimidazol-2-yl]ethanamine

InChI

InChI=1S/C18H16N4O/c19-7-6-17-21-15-5-4-13(11-16(15)22-17)12-2-1-3-14(10-12)18-20-8-9-23-18/h1-5,8-11H,6-7,19H2,(H,21,22)

InChI Key

PDAZZZHJGQKZOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CO2)C3=CC4=C(C=C3)N=C(N4)CCN

Origin of Product

United States

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